

Adsorption of C.I. Acid Violet 47 on activated carbon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Acid Violet 47

Cat. No.: B1172477

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Application Notes and Protocols

Topic: Adsorption of C.I. Acid Violet 47 on Activated Carbon

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative data specifically for the adsorption of C.I. Acid Violet 47 on activated carbon is not extensively available in publicly accessible literature. The following protocols are based on established methodologies for studying the adsorption of other anionic dyes on activated carbon. The quantitative data presented in the tables are representative examples from studies on similar acid dyes to illustrate the expected results and data presentation format.

Introduction

The textile industry is a significant contributor to water pollution, releasing complex aromatic dyes into effluents. C.I. Acid Violet 47 is an anionic azo dye used in the dyeing of textiles, paper, and leather.[1] Its release into aquatic ecosystems is a cause for concern due to its potential toxicity and the aesthetic pollution it causes by inhibiting sunlight penetration.

Adsorption using activated carbon is a widely recognized and effective method for removing dyes from wastewater due to its high surface area, porous structure, and high adsorption capacity.[2] This document provides a comprehensive protocol for researchers to study the adsorption characteristics of C.I. Acid Violet 47 onto activated carbon. It covers the

experimental procedures for investigating key parameters, data analysis, and modeling, which are crucial for designing efficient water treatment systems. A study on a similar "Acid Violet" dye confirmed that adsorption is more effective in acidic pH conditions and at lower dye concentrations.[3]

Experimental Protocols

This section details the step-by-step methodology for conducting batch adsorption studies to evaluate the performance of activated carbon in removing C.I. Acid Violet 47 from aqueous solutions.

Materials and Reagents

- Adsorbate: C.I. Acid Violet 47 (CAS No. 13011-70-6)[1]
- Adsorbent: Commercial Activated Carbon (powdered or granular)
- Reagents:
 - Hydrochloric Acid (HCl, 0.1 M) for pH adjustment
 - Sodium Hydroxide (NaOH, 0.1 M) for pH adjustment
 - Deionized (DI) water

Equipment

- UV-Visible Spectrophotometer
- Orbital Shaker or Magnetic Stirrer
- Digital pH meter
- Analytical Balance
- Centrifuge or Filtration apparatus (e.g., syringe filters)
- Glassware: Erlenmeyer flasks, beakers, volumetric flasks

Preparation of Solutions

- **Stock Dye Solution (1000 mg/L):** Accurately weigh 1.0 g of C.I. Acid Violet 47 powder and dissolve it in a 1 L volumetric flask using deionized water. Stir until the dye is completely dissolved. This stock solution should be stored in a dark, cool place.
- **Working Solutions:** Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution using the formula: $C_1V_1 = C_2V_2$.
- **Calibration Curve:** Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for Acid Violet 47. Plot a graph of absorbance versus concentration to create the calibration curve.

Batch Adsorption Experiments

The following experiments are designed to determine the effects of various parameters on dye adsorption. For each experiment, a control sample (dye solution without adsorbent) should be run simultaneously.

- **Effect of Contact Time:**
 - Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume and concentration of dye solution (e.g., 100 mL of 50 mg/L).
 - Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature.
 - Withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
 - Separate the adsorbent from the solution by centrifugation or filtration.
 - Analyze the residual dye concentration in the supernatant using the UV-Vis spectrophotometer.
- **Effect of pH:**
 - Add a fixed amount of adsorbent to flasks containing a fixed volume and concentration of dye solution.

- Adjust the initial pH of the solutions across a range (e.g., pH 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[4]
- Agitate the flasks for the predetermined equilibrium time.
- Separate and analyze the final dye concentration. For anionic dyes, adsorption is typically higher in acidic solutions.[3][5]
- Effect of Initial Dye Concentration (Isotherm Studies):
 - Add a fixed amount of adsorbent to flasks containing dye solutions of varying initial concentrations (e.g., 10 to 100 mg/L).[3]
 - Adjust the pH to the optimal value determined previously.
 - Agitate the flasks for the equilibrium time at a constant temperature.
 - Separate and analyze the final dye concentration.
- Effect of Adsorbent Dose:
 - Add varying amounts of activated carbon (e.g., 0.05 g to 0.5 g) to flasks containing a fixed volume and concentration of dye solution.
 - Adjust the pH to the optimal value and agitate for the equilibrium time.
 - Separate and analyze the final dye concentration. The percentage of dye removal generally increases with the adsorbent dose.[6]
- Effect of Temperature (Thermodynamic Studies):
 - Repeat the isotherm experiment at different temperatures (e.g., 25°C, 35°C, 45°C).[1]
 - Analyze the data to determine thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Data Analysis

- Percentage Removal (%): $\text{Removal (\%)} = ((C_0 - C_e) / C_0) * 100$

- Adsorption Capacity at Equilibrium (q_e , mg/g): $q_e = (C_0 - C_e) * (V / m)$

Where:

- C_0 = Initial dye concentration (mg/L)
- C_e = Equilibrium dye concentration (mg/L)
- V = Volume of the solution (L)
- m = Mass of the adsorbent (g)

Data Presentation (Representative Data)

The following tables summarize typical quantitative data obtained from the adsorption of an anionic acid dye on activated carbon.

Table 1: Representative Effect of pH on Dye Removal (Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 1 g/L, Contact Time = 120 min, Temp = 25°C)

Initial pH	Final pH	Removal Efficiency (%)
2.0	2.5	99.4
4.0	4.8	95.2
6.0	6.5	90.1
8.0	7.8	85.7
10.0	9.2	83.5
12.0	10.8	82.6

(Data adapted from a study on Eosin Y, an anionic dye.[\[4\]](#))

Table 2: Representative Adsorption Isotherm Model Parameters (Conditions: Optimal pH, Temp = 25°C)

Isotherm Model	Parameters	Value
Langmuir	q_max (mg/g)	7.43
K_L (L/mg)	0.15	1.89
R²	0.991	
Freundlich	K_F ((mg/g)(L/mg) ^{1/n})	
n	2.15	0.978
R²	0.978	
(Data adapted from a study on Acid Violet 7.[2][7])		

Table 3: Representative Adsorption Kinetic Model Parameters (Conditions: Initial Conc. = 50 mg/L, Optimal pH, Temp = 25°C)

Kinetic Model	Parameters	Value
Pseudo-First-Order	q _e (calc) (mg/g)	4.85
k ₁ (min ⁻¹)	0.021	5.12
R ²	0.975	
Pseudo-Second-Order	q _e (calc) (mg/g)	
k ₂ (g/mg·min)	0.015	0.998
R ²	0.998	
(Data adapted from studies on similar dye systems.[7][8])		

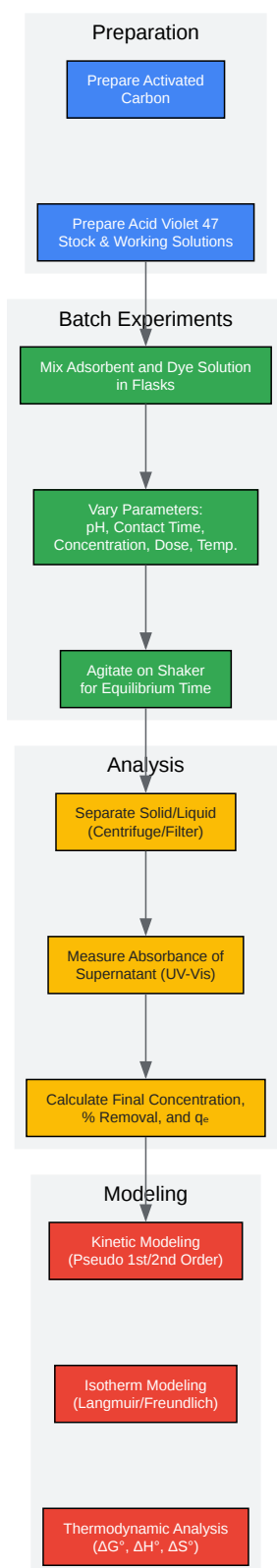
Table 4: Representative Thermodynamic Parameters

Parameter	Value	Unit
ΔG° (at 298 K)	-3.5	kJ/mol
ΔG° (at 308 K)	-4.2	kJ/mol
ΔG° (at 318 K)	-4.9	kJ/mol
ΔH°	+20.8	kJ/mol
ΔS°	+85.1	J/mol·K

(Data adapted from a study on reactive dyes, indicating a spontaneous and endothermic process.[8])

Visualizations

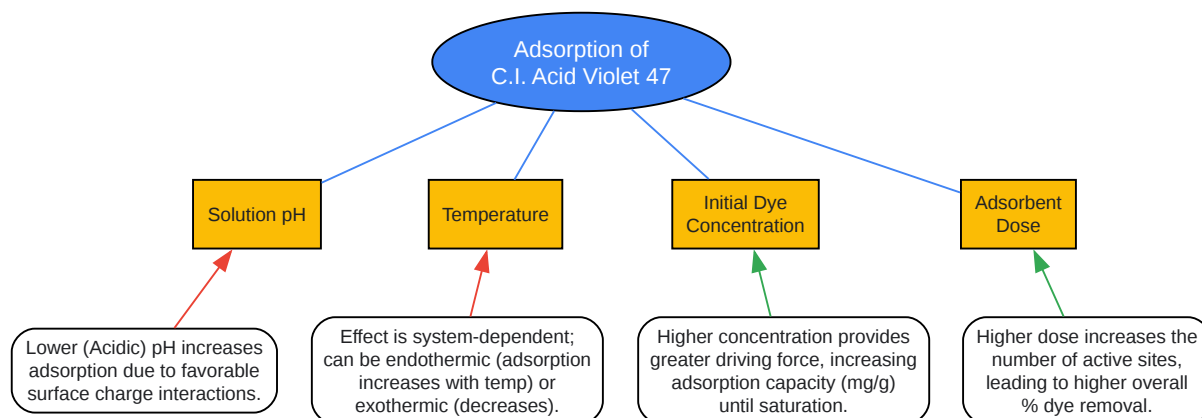
Experimental Workflow Diagram



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Caption: Experimental workflow for the batch adsorption study.

Factors Influencing Adsorption



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Caption: Logical relationship of factors affecting adsorption.

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- To cite this document: BenchChem. [Adsorption of C.I. Acid Violet 47 on activated carbon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172477#adsorption-of-c-i-acid-violet-47-on-activated-carbon]

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